An In-depth Technical Guide to the Structure Elucidation and IUPAC Nomenclature of 5H-pyrrolo[3,2-d]pyrimidin-2-amine
An In-depth Technical Guide to the Structure Elucidation and IUPAC Nomenclature of 5H-pyrrolo[3,2-d]pyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies and analytical techniques required for the definitive structure elucidation of 5H-pyrrolo[3,2-d]pyrimidin-2-amine. As a Senior Application Scientist, the following sections synthesize technical accuracy with field-proven insights, emphasizing the causality behind experimental choices to ensure a robust and self-validating analytical workflow.
Introduction to the 5H-pyrrolo[3,2-d]pyrimidine Scaffold
The pyrrolo[3,2-d]pyrimidine core is a significant heterocyclic system in medicinal chemistry, often considered a 7-deazapurine analogue. This structural motif is present in a variety of biologically active molecules, including kinase inhibitors and other therapeutic agents.[1] The precise determination of its structure, including the position of substituents, is critical for understanding its structure-activity relationship (SAR) and for the development of novel therapeutics. This guide will focus on the 2-amino substituted derivative, 5H-pyrrolo[3,2-d]pyrimidin-2-amine.
IUPAC Nomenclature and Chemical Structure
The correct and unambiguous naming of a chemical entity is fundamental for scientific communication. Based on the fused heterocyclic ring system, the International Union of Pure and Applied Chemistry (IUPAC) name for the target molecule is 5H-pyrrolo[3,2-d]pyrimidin-2-amine .
The structure consists of a pyrimidine ring fused to a pyrrole ring. The "5H" designation indicates the position of the saturated atom (bearing a hydrogen) in the pyrrole ring. The numbering of the bicyclic system follows standard IUPAC rules for fused heterocyles. The "-2-amine" suffix specifies an amino group substituted at the 2-position of the pyrimidine ring.
Chemical Structure:
A Logic-Driven Workflow for Structure Elucidation
The confirmation of the chemical structure of a newly synthesized or isolated compound like 5H-pyrrolo[3,2-d]pyrimidin-2-amine is a multi-step process. Each step provides a piece of the puzzle, and the convergence of data from multiple orthogonal techniques provides the highest level of confidence in the final structure assignment. The following diagram illustrates a typical workflow.
Caption: A logical workflow for the structure elucidation of 5H-pyrrolo[3,2-d]pyrimidin-2-amine.
Spectroscopic Characterization: A Multi-faceted Approach
Mass Spectrometry (MS)
Principle and Application: Mass spectrometry is the first line of analysis to determine the molecular weight and elemental composition of the target compound. Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for nitrogen-containing heterocyclic compounds as it typically produces a protonated molecular ion ([M+H]⁺) with minimal fragmentation, preserving the molecular integrity.[2][3]
Expected Data for 5H-pyrrolo[3,2-d]pyrimidin-2-amine: The molecular formula is C₆H₆N₄. The monoisotopic mass is 134.0592 g/mol . High-resolution mass spectrometry (HRMS) should confirm this elemental composition with high accuracy.
| Parameter | Expected Value |
| Molecular Formula | C₆H₆N₄ |
| Monoisotopic Mass | 134.0592 g/mol |
| Primary Ion (ESI+) | [M+H]⁺ at m/z 135.0670 |
Note: The expected values are calculated based on the chemical formula. Actual experimental data from a high-resolution mass spectrometer would be required for confirmation.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
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Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid to facilitate protonation.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
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Ionization Parameters: Set the ESI source to positive ion mode. Optimize key parameters such as capillary voltage (e.g., 3-4 kV), source temperature, and nebulizing gas flow to achieve a stable signal for the [M+H]⁺ ion.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
-
Data Analysis: Determine the exact mass of the [M+H]⁺ ion and use it to calculate the elemental composition, comparing it to the theoretical value for C₆H₆N₄.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle and Application: NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure in solution. ¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR reveals the carbon framework of the molecule. 2D NMR techniques such as COSY and HSQC can be used to establish proton-proton and proton-carbon correlations, respectively.
Predicted ¹H and ¹³C NMR Data for 5H-pyrrolo[3,2-d]pyrimidin-2-amine: Based on published data for similar pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-d]pyrimidine structures, the following spectral characteristics can be anticipated.[2][4][5][6][7]
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| 2 | - | ~158 |
| 4 | ~8.3 (s, 1H) | ~152 |
| 5 | ~12.0 (br s, 1H, NH) | - |
| 6 | ~6.5 (d, 1H) | ~100 |
| 7 | ~7.2 (d, 1H) | ~125 |
| NH₂ | ~5.5 (br s, 2H) | - |
Note: These are predicted values based on analogous structures. The actual chemical shifts can vary depending on the solvent and concentration. The use of DMSO-d₆ is common for such compounds due to their polarity and the presence of exchangeable protons.
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[8][9] Filter the solution through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[8][9]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to set include the spectral width, number of scans, and relaxation delay.
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¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.
-
2D NMR Acquisition (if needed): If the 1D spectra are ambiguous, acquire 2D NMR spectra such as COSY (to identify coupled protons) and HSQC (to correlate protons with their directly attached carbons).
-
Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and correlations to assemble the molecular structure.
Infrared (IR) Spectroscopy
Principle and Application: IR spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a "fingerprint" of the molecule's functional groups.
Expected IR Data for 5H-pyrrolo[3,2-d]pyrimidin-2-amine: Based on the functional groups present (amines, C=N, C=C, and aromatic C-H), the following characteristic absorption bands are expected.[2][3][5]
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H stretch (pyrrole & amine) | 3100 - 3500 (broad) |
| C-H stretch (aromatic) | 3000 - 3100 |
| C=N and C=C stretch (rings) | 1500 - 1650 |
| N-H bend (amine) | 1550 - 1650 |
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For a solid sample, the most common method is to prepare a KBr (potassium bromide) pellet. Mix a small amount of the sample (1-2 mg) with about 100 mg of dry KBr powder and press it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the KBr pellet without the sample).
-
Sample Spectrum: Acquire the spectrum of the sample.
-
Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Definitive Confirmation: Single-Crystal X-ray Crystallography
While the combination of MS and NMR data provides strong evidence for the structure, single-crystal X-ray crystallography offers the most definitive and unambiguous proof of molecular structure in the solid state.[4] It provides precise information about bond lengths, bond angles, and the three-dimensional arrangement of atoms.
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystal Growth: This is often the most challenging step. Grow single crystals of the compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions). Common techniques include slow evaporation of a solvent, vapor diffusion, and liquid-liquid diffusion.[4]
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer and expose it to a monochromatic X-ray beam. The diffracted X-rays are collected by a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and the electron density map of the crystal. This map is then interpreted to determine the positions of the atoms, leading to the final molecular structure.
Conclusion
The structural elucidation of 5H-pyrrolo[3,2-d]pyrimidin-2-amine requires a systematic and multi-technique approach. The integration of data from mass spectrometry, one- and two-dimensional NMR spectroscopy, and infrared spectroscopy provides a comprehensive and self-validating confirmation of the molecular structure and its IUPAC name. For absolute and definitive proof, single-crystal X-ray crystallography is the gold standard. This guide provides the foundational knowledge and experimental protocols for researchers to confidently and accurately characterize this important heterocyclic compound.
References
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The Royal Society of Chemistry. A Critical Evaluation of Pyrrolo[2,3-d]pyrimidine-4-amines as Plasmodium falciparum Apical Membrane Antigen 1 (AMA1) Inhibitors. Available from: [Link]
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Khaled M.H. NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Available from: [Link]
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